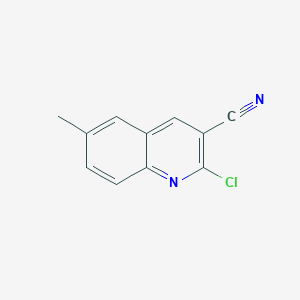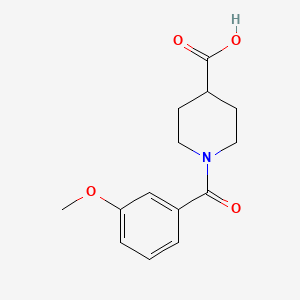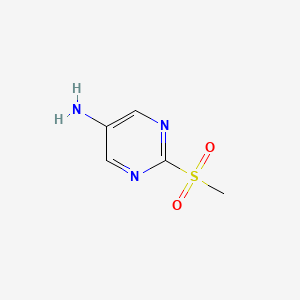
Decyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
, also known as decyl propanoate or fema 2369, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a cognac, ether, and fatty taste.
Scientific Research Applications
1. Applications in the Chemical and Pharmaceutical Industries
Decyl propionate, a derivative of propionic acid, finds its applications majorly in the chemical and pharmaceutical industries. Propionic acid is a valuable carboxylic acid produced through microbial fermentation and is used extensively in these industries. The processes involved in the production and recovery of propionic acid, such as reactive extraction, are pivotal in enhancing the efficiency of its use in various industrial applications (Keshav, Chand, & Wasewar, 2009).
2. Use in Food Industry and Environmental Implications
In the food industry, propionic acid, from which decyl propionate can be derived, is employed as a preservative due to its antimicrobial properties. The study of propionate's mechanism of action against fungal organisms like Aspergillus nidulans offers insights into its efficacy as a food preservative. This understanding is crucial for developing more effective preservation strategies in the food industry (Brock & Buckel, 2004).
3. Propionic Acid in Biological Systems and Health Research
Research on the metabolism of propionic acid in biological systems, such as its oxidation in glial cells and its effects on neuronal histone acetylation, provides valuable insights into the biochemistry of related compounds like decyl propionate. This research has implications for understanding metabolic disorders and neurological conditions associated with propionic acid metabolism, which may extend to the study of decyl propionate (Nguyen et al., 2007).
4. Environmental Technology and Wastewater Treatment
In environmental technology, particularly in wastewater treatment, propionic acid plays a role in the metabolism of phosphorus-accumulating organisms. These findings can have implications for the broader application of related compounds like decyl propionate in environmental biotechnology and waste management (Lemos et al., 2003).
5. Analytical Applications in Chromatography
Decyl propionate and its related compounds have been used in chromatographic studies for the analysis of short-chain fatty acids. Such analytical applications are crucial in various fields, including food chemistry, environmental analysis, and pharmaceuticals (Craig, Tulloch, & Murty, 1963).
properties
CAS RN |
5454-19-3 |
|---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
decyl propanoate |
InChI |
InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-12-15-13(14)4-2/h3-12H2,1-2H3 |
InChI Key |
HUOYUOXEIKDMFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)CC |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC |
density |
d20 0.86 0.857-0.867 |
Other CAS RN |
5454-19-3 |
physical_description |
colourless to pale yellow liquid with a slightly fatty, aldehyde odou |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)
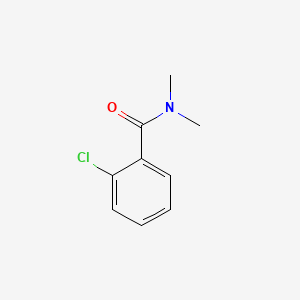


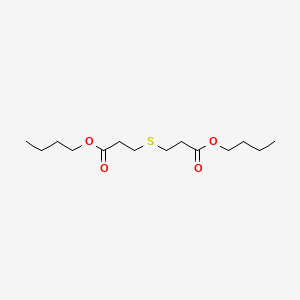

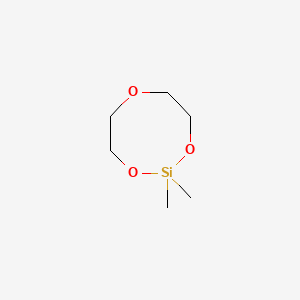
![Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, methyl sulfate](/img/structure/B1607275.png)
![4-{[(Dimethylamino)sulfonyl]amino}benzoic acid](/img/structure/B1607278.png)
![N-(3-{[5-Bromo-2-({3-[(pyrrolidin-1-ylcarbonyl)amino]phenyl}amino)pyrimidin-4-YL]amino}propyl)-2,2-dimethylmalonamide](/img/structure/B1607279.png)
